![molecular formula C13H9N3O2 B1297505 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 669070-64-8](/img/structure/B1297505.png)

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid

説明

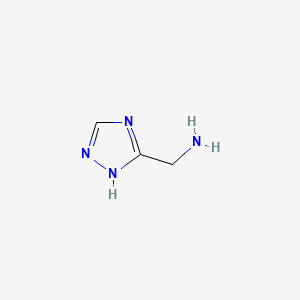

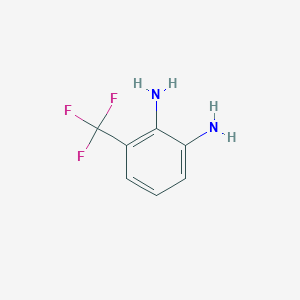

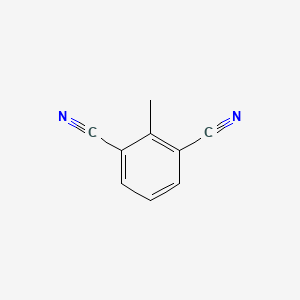

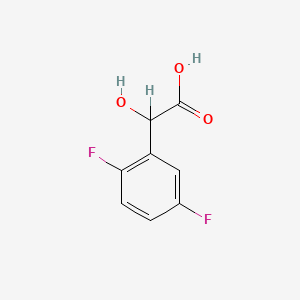

“2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” is a chemical compound with the molecular formula C13H9N3O2 . It is a white to yellow to brown powder or crystals .

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” consists of a benzimidazole ring attached to a pyridine ring and a carboxylic acid group . The InChI code for this compound is 1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18) .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” is a white to yellow to brown powder or crystals . It has a molecular weight of 239.23 . The compound is likely to be soluble in water and other polar solvents, similar to other imidazole compounds .科学的研究の応用

1. Specific Scientific Field The research is conducted in the field of medicinal chemistry, specifically focusing on the development of anti-fibrotic drugs .

3. Methods of Application or Experimental Procedures A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against HSC-T6 cells. The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

4. Results or Outcomes Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications This research is in the field of medicinal chemistry . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

2. Applications of silica-based nanoparticles In a study on the applications of silica-based nanoparticles, it was found that catalysts with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands produce better yield of cyclopentanone products . The analytical results showed that these catalysts achieved 96.2% conversion of cyclopentene and 76.3% yield of cyclopentanone in the presence of molecular oxygen as the sole oxidant .

2. The Science Behind Compression Garments This research is in the field of textile science . The study explores the science behind compression garments and how they work . Compression garments are a mixture of textiles designed to hold tightly onto the body without greatly interfering with a person’s appearance and comfort . The most common fibers include Nylon, Spandex (Lycra), Cotton, and Modal . Manufacturers combine these materials to make lightweight, comfortable, and durable compression fabrics . Compression clothing is designed to apply graduated pressure .

将来の方向性

The future directions for “2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid” and similar compounds likely involve further exploration of their synthesis and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .

特性

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHZJVIOJPDFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333604 | |

| Record name | 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid | |

CAS RN |

669070-64-8 | |

| Record name | 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。